Product packaging for CNX-011-67(Cat. No.:)

CNX-011-67

Cat. No.: B1574312
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CNX-011-67 is a novel, potent, and selective small-molecule agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1) . With a reported EC50 of 0.24 nM for the human receptor, it primarily acts on pancreatic beta-cells to enhance glucose-dependent insulin secretion . Research indicates that activation of GPR40 by this compound stimulates glucose metabolism, enhances cellular ATP levels, and increases cytosolic calcium, leading to a robust insulin secretory response . Preclinical studies in various models of type 2 diabetes, including n-STZ rats and Zucker Diabetic Fatty (ZDF) rats, have demonstrated that this compound significantly improves glucose tolerance, enhances both insulin secretion and islet insulin content, and delays the onset of hyperglycemia . Furthermore, chronic treatment with this compound has been shown to preserve beta-cell function and health by upregulating key genes such as glucokinase (GCK), PDX1, and insulin itself, while reducing markers of cellular stress and apoptosis . A notable secondary effect observed in intact islets is the suppression of glucagon secretion, which may contribute to its overall glucose-lowering effect . This compound has also been shown to restore glucose responsiveness and increase insulin secretion in islets isolated from patients with type 2 diabetes, underscoring its potential research value for investigating beta-cell biology and metabolic diseases . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

Appearance

Solid powder

Synonyms

CNX-011-67;  CNX011-67;  CNX 011-67;  CNX-01167;  CNX01167;  CNX 01167.; unknow.

Origin of Product

United States

In Vivo Pharmacological Characterization of Cnx 011 67 in Preclinical Models

Impact on Pancreatic Beta-Cell Preservation and Function

Beta-Cell Mass and Number Improvement

Table 1: Impact of CNX-011-67 on Beta-Cell Apoptosis and Islet Insulin (B600854) Content

ParameterControl ZDF Rats (Mean ± SEM)This compound Treated ZDF Rats (Mean ± SEM)Change (%)Reference
Apoptosis-positive nuclei47 ± 929 ± 5~35% reduction researchgate.net
Islet Insulin ContentReduced (vs. control islets under glucolipotoxicity)Significantly Increased (vs. glucolipotoxic control islets)- nih.gov

Islet Morphology and Architecture Restoration

Studies have revealed that this compound treatment leads to a marked improvement in islet morphology researchgate.netnih.gov. Electron microscopy analyses of beta-cells from treated animals demonstrated an increased number of dense-core insulin granules, which are indicative of enhanced insulin storage and secretion capacity researchgate.net. Furthermore, the health of mitochondria and endoplasmic reticulum within beta-cells was observed to be restored in treated animals when compared to n-STZ animals, highlighting the compound's role in cellular recovery and functional integrity researchgate.net. In contrast, islets from control ZDF animals exhibited a decreased number of insulin granules, a condition ameliorated by this compound treatment researchgate.net.

PDX1-Positive Cell Number Augmentation

This compound contributes to beta-cell health by increasing the number of PDX1-positive cells nih.govresearchgate.net. PDX1 (Pancreatic and Duodenal Homeobox 1) is a crucial transcription factor for pancreatic development and beta-cell function, including insulin synthesis nih.govplos.org. A significant increase in PDX1 expression was observed in male ZDF rats following this compound treatment nih.govresearchgate.netnih.gov. While ZDF control animals showed a reduction in PDX1-positive nuclei number (461 ± 48 compared to 650 ± 49 in lean controls), this compound treated animals exhibited an improvement (589 ± 43 compared to 461 ± 48 in ZDF controls), suggesting enhanced PDX1 expression, although this particular observation was not statistically significant in one study researchgate.netnih.gov. Moreover, this compound was found to restore the mRNA expression of PDX1 under chronic glucolipotoxic conditions nih.gov.

Modulation of Glucose Homeostasis Parameters in Animal Models

Beyond its direct effects on beta-cells, this compound significantly modulates systemic glucose homeostasis, as evidenced by its impact on glucose excursion profiles and fasting/non-fasting glucose levels in various animal models.

Glucose Excursion Profiles

In male ZDF rats, treatment with this compound effectively reduced non-fasting glucose excursions nih.govresearchgate.netresearchgate.netnih.govdiabetes.org. During an oral glucose tolerance test (OGTT) in n-STZ rats, this compound treated animals demonstrated a significant decrease in the glucose Area Under the Curve (AUC) compared to untreated animals. Specifically, the 0–120 minute glucose AUC was 14716 ± 360 in treated animals versus 17400 ± 535 in untreated animals, representing a 39% decrease (P < 0.001) nih.gov. A notable aspect of this compound's action was the pronounced increase in early-phase insulin secretion (approximately 1.8–2 fold increase) within 15 minutes of an oral glucose load, leading to significant glucose clearance within 30 minutes in n-STZ rats nih.gov.

Table 2: Impact of this compound on Glucose AUC during OGTT in n-STZ Rats

ParameterUntreated n-STZ Animals (Mean ± SEM)This compound Treated n-STZ Animals (Mean ± SEM)% DecreaseP-valueReference
Glucose AUC (0–120 min)17400 ± 53514716 ± 36039%< 0.001 nih.gov

Fasting and Non-Fasting Glucose Levels

This compound treatment delayed the onset of fasting hyperglycemia by three weeks in male ZDF rats nih.govresearchgate.netresearchgate.netdiabetes.org. Over a seven-week study period, fed glucose levels in control ZDF animals increased from 155 ± 13 mg/dl on day 0 to 403 ± 31 mg/dl. In contrast, this compound treated animals showed corresponding levels of 152 ± 9.6 mg/dl to 305 ± 41 mg/dl, indicating better control of fed glucose levels researchgate.netnih.gov. In an 8-hour follow-up after an OGTT, control ZDF animals experienced an increase in glucose levels from 213 ± 23.79 mg/dl to 414 ± 32.24 mg/dl. For this compound treated animals, the corresponding levels were 162 ± 13 mg/dl and 303 ± 31.92 mg/dl, resulting in an 18% reduction in glucose AUC researchgate.netnih.gov. It is important to note that in n-STZ rats, in the absence of an oral glucose challenge, this compound did not significantly decrease blood glucose levels (0–120 min AUC 11049 ± 362 vs 11272 ± 176) nih.gov.

Table 3: Impact of this compound on Fed Glucose Levels in Male ZDF Rats (7 Weeks)

GroupDay 0 Glucose (mg/dl, Mean ± SEM)End of 7 Weeks Glucose (mg/dl, Mean ± SEM)Reference
Control ZDF Animals155 ± 13403 ± 31 researchgate.netnih.gov
This compound Treated Animals152 ± 9.6305 ± 41 researchgate.netnih.gov

Table 4: Impact of this compound on Glucose Levels Post-OGTT (8-hour follow-up) in Male ZDF Rats

GroupGlucose at End of OGTT (mg/dl, Mean ± SEM)Glucose at End of 8h Follow-up (mg/dl, Mean ± SEM)Glucose AUC Reduction (%)Reference
Control ZDF Animals213 ± 23.79414 ± 32.24- researchgate.netnih.gov
This compound Treated Animals162 ± 13303 ± 31.9218% researchgate.netnih.gov

The chemical compound this compound is a novel, highly selective, potent, and orally bioavailable G protein-coupled receptor 40 (GPR40) agonist nih.govnih.govbiospace.com. GPR40 is highly expressed in pancreatic beta cells, and its activation has been extensively studied for its potential in ameliorating beta cell dysfunction in Type 2 Diabetes Mellitus (T2DM) nih.govnih.gov. This compound is under investigation for its therapeutic potential in controlling diabetes and other metabolic parameters, with studies focusing on its in vivo pharmacological characterization in preclinical models nih.govnih.govbiospace.com. The compound aims to enhance glucose sensitivity, insulin secretion, and reduce metabolic stress in beta cells, thereby protecting against beta cell decline and delaying the onset or progression of the disease while providing robust glycemic control biospace.com.

Molecular and Cellular Pharmacology of Cnx 011 67

GPR40/FFAR1 Receptor Binding and Activation Mechanisms of CNX-011-67

This compound exerts its effects by directly binding to and activating the GPR40/FFAR1 receptor. This activation initiates a series of downstream signaling events characteristic of GPR40 agonism. The specificity of this compound for GPR40 has been rigorously demonstrated through cellular studies. For instance, this compound induced an increase in cytoplasmic calcium levels exclusively in GPR40-overexpressing cells, with no observed effect in cells lacking GPR40 expression nih.govresearchgate.net.

Agonist Selectivity and Potency Profile of this compound

This compound is characterized as a specific and potent GPR40 agonist researchgate.netnih.gov. Its agonistic activity is confined to GPR40, as evidenced by the absence of cytoplasmic calcium flux in cells not expressing the receptor nih.govresearchgate.net. This selectivity underscores its utility as a research tool for dissecting GPR40-mediated pathways. The compound has been shown to enhance glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, a hallmark of GPR40 agonists nih.govnih.govproteopedia.orgresearchgate.net.

Investigation of Receptor Activation Pathways by this compound

The activation of GPR40 by this compound orchestrates a well-defined cascade of intracellular signaling events, primarily involving Gαq/11 protein coupling, phospholipase C activation, and subsequent modulation of intracellular calcium dynamics.

GPR40 is known to be coupled to the Gαq/11 protein nih.govnih.govproteopedia.orgmdpi.com. Upon agonist binding, such as that by this compound, the Gαq/11 subunit dissociates and initiates downstream signaling. This Gαq/11 protein activation is a primary step that links receptor engagement to the subsequent intracellular events, including the activation of phospholipase C proteopedia.org.

A critical step in the GPR40 signaling pathway activated by this compound is the activation of phospholipase C (PLC) nih.govnih.govnih.govproteopedia.orgmdpi.comresearchgate.netplos.org. PLC activation leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) proteopedia.orgplos.org. The dependence of this compound's action on PLC is evident, as the increase in cytoplasmic calcium flux induced by this compound is abolished by the PLC inhibitor U73122 nih.govresearchgate.net. Furthermore, studies have shown that this compound significantly enhances IP3 content within islets, confirming its role in stimulating this pathway nih.govresearchgate.net.

The activation of GPR40 by this compound leads to a notable increase in intracellular calcium levels, which is a key event in its mechanism of action nih.govnih.govresearchgate.netnih.govproteopedia.orgmdpi.comresearchgate.netplos.org. This elevation in intracellular calcium is fundamental for the downstream physiological responses, particularly insulin secretion proteopedia.orgplos.org. The increase in intracellular calcium is also dependent on the presence of extracellular calcium and can be abrogated by inhibiting voltage-dependent calcium channels nih.gov. The production of IP3, a product of PLC activation, plays a direct role in mobilizing intracellular calcium by triggering its release from the endoplasmic reticulum (ER) stores nih.govproteopedia.orgplos.org.

This compound significantly augments cytosolic calcium ([Ca2+]cyt) levels. In NIT-1 cells, a commonly used pancreatic β-cell line, exposure to stimulatory glucose concentrations typically results in an increase in cytosolic [Ca2+]. The addition of this compound further enhances this glucose-induced elevation. Specifically, stimulatory glucose alone led to a 43% increase in cytosolic [Ca2+], and the presence of 1 µM this compound resulted in an additional 24% increase in cytosolic [Ca2+] nih.govresearchgate.net. This indicates that this compound amplifies the glucose-dependent calcium signaling. Beyond the cytosol, this compound also impacts mitochondrial calcium dynamics. In NIT-1 cells, a stimulatory glucose concentration caused a 20% increase in mitochondrial [Ca2+], which was further augmented by 13% in the presence of this compound nih.govresearchgate.net. The increase in cytosolic calcium mediated by GPR40 activation is also known to be dependent on L-type Ca2+ channels nih.gov.

The following table summarizes the observed effects of this compound on intracellular calcium levels:

Cell TypeConditionObserved Effect on Cytosolic [Ca2+]Observed Effect on Mitochondrial [Ca2+]Reference
NIT-1 CellsStimulatory Glucose (16.7 mM)43% increase20% increase nih.govresearchgate.net
NIT-1 CellsStimulatory Glucose (16.7 mM) + 1 µM this compoundFurther 24% increase (over glucose)Further 13% increase (over glucose) nih.govresearchgate.net
CHOK1 Cells (GPR40 over-expressing)1 µM this compoundSignificant increase (9187 AFU vs 5967 AFU control)Not reported nih.govresearchgate.net
CHOK1 Cells (GPR40 over-expressing)1 µM this compound + PLC inhibitor (U73122)Abolished flux (5921 AFU vs 9187 AFU this compound)Not reported nih.govresearchgate.net
Normal CHOK1 Cells1 µM this compoundNo increase (4813 AFU vs 4768 AFU control)Not reported nih.govresearchgate.net
Intracellular Calcium Dynamics Modulation
Mitochondrial Calcium ([Ca2+]mito) Flux

This compound significantly influences intracellular calcium homeostasis, impacting both cytosolic and mitochondrial calcium levels nih.govresearchgate.net. Studies in NIT-1 cells, a pancreatic β-cell line, have demonstrated that while stimulatory glucose concentrations alone lead to an increase in cytosolic and mitochondrial calcium, the presence of this compound further augments these levels nih.govresearchgate.net. Specifically, exposure to stimulatory glucose concentrations resulted in a 43% increase in cytosolic [Ca2+] and a 20% increase in mitochondrial [Ca2+] nih.govresearchgate.net. The addition of 1 µM this compound further increased cytosolic [Ca2+] by 24% and mitochondrial [Ca2+] by 13% over the glucose-stimulated levels nih.govresearchgate.net. This increase in mitochondrial calcium is suggested to activate dehydrogenases of the citric acid cycle, leading to enhanced ATP content, which is crucial for insulin secretion nih.govresearchgate.net. The this compound-mediated increase in cytosolic [Ca2+] levels is dependent on extracellular calcium and can be abrogated by inhibitors of voltage-dependent calcium channels nih.gov. GPR40 activation by this compound mediates its effect via the phospholipase C (PLC)-Ca2+ pathway, leading to an elevation of intracellular inositol-triphosphate (IP3) and subsequent intracellular calcium release nih.govresearchgate.net.

Table 1: Effect of this compound on Cytosolic and Mitochondrial Calcium Levels in NIT-1 Cells

ConditionCytosolic [Ca2+] Increase (%)Mitochondrial [Ca2+] Increase (%)
Stimulatory Glucose43%20%
Stimulatory Glucose + this compoundFurther 24% (over glucose)Further 13% (over glucose)

Data derived from studies in NIT-1 cells nih.govresearchgate.net.

Downstream Cellular Signaling Modulated by this compound

This compound's activation of GPR40 leads to the modulation of several critical downstream cellular signaling pathways, influencing cellular survival, inflammatory responses, and metabolic regulation nih.govnih.govresearchgate.net.

GPR40 activation by this compound has been shown to mediate its effects through the activation of cyclic adenosine (B11128) monophosphate (cAMP) signaling, alongside phospholipase C (PLC), CaMKII, and calcineurin nih.govnih.govresearchgate.net. This cAMP/Ca2+ signaling pathway is instrumental in reducing chronic inflammation-induced endoplasmic reticulum (ER) stress and cell death in pancreatic β-cells researchgate.netresearchgate.net. The interplay between calcium and cAMP pathways is crucial for the compound's beneficial effects on β-cell health and function nih.govnih.gov.

This compound plays a significant role in modulating the nuclear factor-κB (NF-κB) signaling pathway, which is central to inflammatory responses nih.govnih.govresearchgate.net. In studies involving NIT1 insulinoma cells and rat islets exposed to pro-inflammatory cytokines (such as TNFα and IL1β), this compound was found to reverse the activation of inflammatory signaling, including JNK and NFκB nih.govnih.govresearchgate.net. This reversal was evidenced by a reduction in JNK phosphorylation and an increase in IκB levels, which are typically reduced during NFκB activation nih.govresearchgate.net. Furthermore, GPR40 activation by this compound attenuated TNF-α-induced apoptosis by inhibiting AT1R expression and reactive oxygen species (ROS) generation through the regulation of the NF-κB signaling pathway researchgate.netresearchgate.net. This suggests that this compound can suppress the expression of pro-inflammatory cytokine genes that are typically upregulated by JNK and NFκB activation nih.gov.

Table 2: Impact of this compound on Inflammatory Markers in NIT1 Cells and Rat Islets

Inflammatory Marker/PathwayEffect of Inflammatory Cytokines (TNFα + IL1β)Effect of this compound (GPR40 Activation)Reference
JNK phosphorylationIncreasedReversed (Reduced) nih.govresearchgate.net
IκB levelReducedReversed (Increased) nih.govresearchgate.net
NF-κB activationIncreasedReversed (Reduced) nih.govnih.govresearchgate.net
TNFα mRNA expressionUp-regulatedDown-regulated nih.govresearchgate.net
IL1β mRNA expressionUp-regulatedDown-regulated nih.govresearchgate.net
NOS2a mRNA expressionUp-regulatedDown-regulated nih.govresearchgate.net
Apoptosis (TUNEL-positive cells)Markedly increased (e.g., in ZDF rats)Reduced (~35%) nih.gov

Data derived from studies in NIT1 cells and rat islets nih.govnih.govresearchgate.net.

In Vitro Mechanistic Investigations of Cnx 011 67 Action

Effects on Pancreatic Beta-Cell Function in Isolated Islets and Cell Lines

Modulation of Glucagon (B607659) Secretion from Pancreatic Alpha-Cells

Suppression under Elevated Glucose Conditions

Under conditions of elevated glucose, CNX-011-67 has been observed to further suppress glucagon secretion from intact rat islets. This effect is also evident in islets subjected to chronic glucolipotoxic (GL) conditions, where this compound reduced increased high glucose-mediated glucagon secretion and content. fishersci.comnih.govidrblab.netnus.edu.sgcnr.it Concurrently, this compound enhances glucose-mediated insulin (B600854) secretion in cultured rat islets under chronic glucolipotoxic conditions. guidetopharmacology.orgnih.gov Notably, in human islets obtained from Type 2 Diabetes Mellitus (T2DM) patients, this compound was shown to increase insulin secretion, even in those islets that were initially non-responsive to elevated glucose concentrations. idrblab.netnus.edu.sgnih.govnih.gov

Table 1: Impact of this compound on Glucagon and Insulin Secretion (Illustrative Trends)

ConditionGlucagon Secretion (Relative Change)Insulin Secretion (Relative Change)
Elevated Glucose (Control)Baseline SuppressionIncreased
Elevated Glucose + this compoundFurther Suppression fishersci.comnih.govidrblab.netnus.edu.sgcnr.itEnhanced guidetopharmacology.orgnih.gov
Chronic Glucolipotoxic (GL)IncreasedReduced
Chronic GL + this compoundReduced fishersci.comnih.govidrblab.netcnr.itRestored/Increased uni.lu
T2DM Human Islets (Non-responsive)Not specifiedIncreased idrblab.netnus.edu.sgnih.govnih.gov

Note: In a live interactive environment, this table could offer sortable columns and filterable data points for more detailed analysis.

Impact on Proglucagon Gene (GCG) Expression

While this compound effectively modulates glucagon secretion, studies have indicated that the expression of the pre-proglucagon gene (GCG) remains largely unchanged under glucolipotoxicity, both in the presence and absence of this compound-mediated GPR40 activation. fishersci.comnih.govidrblab.netmicropublication.org This suggests that the observed reduction in glucagon secretion is likely due to post-transcriptional mechanisms or other regulatory pathways rather than direct transcriptional suppression of the GCG gene. In contrast, this compound treatment has been reported to reverse the reduction in insulin gene transcription that is typically induced by glucolipotoxic conditions. nih.gov

Metabolic Stress Mitigation in Beta-Cells

This compound plays a crucial role in mitigating various forms of metabolic stress in pancreatic beta-cells, contributing to improved cellular health and function.

As a GPR40 agonist, this compound has been shown to reduce chronic inflammation-induced endoplasmic reticulum (ER) stress and subsequent cell death in pancreatic beta-cells. This alleviation is mediated, at least in part, through cyclic adenosine (B11128) monophosphate (cAMP)/Ca2+ signaling pathways. nih.govnih.govwikipedia.org ER stress is a significant factor in beta-cell dysfunction and apoptosis, and its alleviation by this compound highlights a key protective mechanism.

Table 2: Impact of this compound on Stress and Apoptosis Markers mRNA Expression (Illustrative Fold Change)

MarkerGlucolipotoxic Condition (Relative to Control)Glucolipotoxic + this compound (Relative to Control)
TXNIPIncreasedRestored/Reduced guidetopharmacology.orgnih.govuni.lu
CHOPIncreasedRestored/Reduced guidetopharmacology.orgnih.govuni.lu

Computational and Systems Biology Approaches for Cnx 011 67 Research

Computational Modeling of GPR40/FFAR1-Agonist Interactions

Computational modeling plays a crucial role in dissecting the molecular interactions between CNX-011-67 and its primary target, GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). These models aim to predict and analyze the binding characteristics, conformational changes, and activation mechanisms induced by agonist binding. Studies have employed computational techniques, such as molecular dynamics simulations, to understand the intricacies of GPR40-agonist interactions windows.net. For instance, Gaussian accelerated molecular dynamics (GaMD) simulations have been utilized to explore the cooperative binding mechanisms of GPR40 agonists, revealing insights into induced-fit conformational coupling and the crucial role of specific transmembrane helices (TM3, TM4, TM5, and TM6) in mediating these changes windows.net.

Ligand Recognition Sites and Binding Modes (e.g., H137, R183, N244, R258)

Computational and experimental studies have identified specific amino acid residues within the GPR40 receptor that are critical for agonist recognition and direct ligand interaction. Key residues such as Histidine 137 (H137), Arginine 183 (R183), Asparagine 244 (N244), and Arginine 258 (R258) have been suggested as primary sites for agonist binding researchgate.netnih.gov. These residues are directly involved in forming the recognition pocket and facilitating the specific binding modes of GPR40 agonists. While the detailed binding mode of this compound specifically is not extensively elaborated in the provided search results, the general understanding of GPR40 agonist binding indicates that these residues contribute significantly to the affinity and efficacy of the ligand.

Systems Biology Analysis of Pancreatic Beta-Cell Signaling Networks

Integration of Second Messenger Pathways

The action of GPR40 agonists on pancreatic beta-cells involves the intricate interplay of various second messenger pathways. GPR40, primarily expressed in pancreatic beta-cells, is predominantly coupled to Gαq proteins, which typically signal through phospholipase C (PLC)-mediated hydrolysis of membrane phospholipids, leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) plos.org. The activation of GPR40 by this compound has been shown to mediate its effects through the activation of PLC, CaMKII, calcineurin, and cAMP pathways researchgate.net. This integration of second messenger pathways is crucial for the downstream effects on insulin (B600854) secretion and beta-cell health. Furthermore, systems biology models account for the regulatory properties of adenylyl cyclase isoforms, which determine fluctuations in cytoplasmic cAMP concentration, and phospholipase C isoforms, which govern the interaction of glucose, acetylcholine, and free fatty acids in regulating insulin secretion plos.org.

Prediction of GPR40/FFAR1 Agonist Effects on Insulin Secretion Dynamics

Computational and systems biology models are instrumental in predicting the dynamic effects of GPR40/FFAR1 agonists on insulin secretion. These models provide a framework for analyzing how changes in metabolic, hormonal, and neurotransmitter signals influence insulin release plos.orgnih.gov. GPR40/FFAR1 agonists are known to enhance glucose-stimulated insulin secretion (GSIS) by markedly increasing cytoplasmic and mitochondrial Ca2+ levels in insulinoma cells and elevating IP3 and ATP levels in islets from both normal and diabetic rats plos.org. For example, this compound has been shown to enhance glucose responsiveness, insulin secretion, and islet insulin content in animal models and in islets from type 2 diabetic patients plos.orgnih.gov.

The computational models can simulate the impact of GPR40 activation on various aspects of beta-cell function, including glucose metabolism and ATP synthesis researchgate.netnih.gov. Activation of GPR40 with this compound stimulates glucose metabolism, enhances glucose responsiveness, and increases insulin secretion and content, suggesting its potential benefit for the treatment of Type 2 Diabetes Mellitus (T2DM) researchgate.netnih.gov. Furthermore, these models can predict that a combination of GPCR agonists activating different messenger pathways can stimulate insulin secretion more effectively than agonists targeting a single pathway plos.org.

Key Findings on this compound's Impact on Beta-Cell Function

While specific numerical data for interactive tables were not consistently found in the search results for direct computational predictions, the qualitative findings highlight significant effects of this compound.

Effect on Beta-Cell FunctionMechanism/ObservationSource
Enhanced Insulin SecretionIncreases glucose responsiveness and islet insulin content plos.orgnih.gov. Stimulates glucose metabolism and ATP synthesis researchgate.netnih.gov. Mediated through PLC, CaMKII, calcineurin, and cAMP activation researchgate.net. plos.orgresearchgate.netnih.govnih.gov
Reduced Glucagon (B607659) SecretionSuppressed under elevated glucose concentration, further reduced by this compound researchgate.net. Mediated by beta-cell secretory products, not suppression of GCG expression researchgate.net. researchgate.net
Beta-Cell PreservationReduces beta-cell apoptosis in diabetic animal models researchgate.netnih.gov. Improves beta cell health by reducing stress markers (TXNIP and CHOP mRNA) nih.gov. researchgate.netnih.govnih.gov

Comparative Preclinical Investigations and Target Validation

CNX-011-67 in the Context of Other GPR40/FFAR1 Agonists Under Preclinical Development

Comparative Analysis of Agonist Profiles

This compound is characterized as a highly potent and selective small molecule agonist of human GPR40. nih.gov Preclinical data have demonstrated its significant efficacy in animal models of type 2 diabetes. When compared to other GPR40 agonists that have been in development, such as TAK-875 and AMG-837, this compound exhibits a distinct profile, particularly in terms of its potency.

The agonist activity of these compounds is often quantified by their half-maximal effective concentration (EC50) in various in vitro assays, such as those measuring calcium flux or stimulation of insulin (B600854) secretion. A lower EC50 value indicates higher potency.

Interactive Data Table: Comparative Agonist Profile of Preclinical GPR40/FFAR1 Agonists

CompoundAgonist TypehGPR40 EC50 (Ca2+ flux)Species Specificity Noted
This compound Agonist0.24 nM nih.govHuman nih.gov
TAK-875 Partial AgonistNot explicitly stated in provided resultsActive in rodents and humans plos.orgdoi.org
AMG-837 Partial Agonist13.5 nM (in CHO cells) ncats.io, 22.6 nM (mouse), 31.7 nM (rat) semanticscholar.orgMouse, Rat, Dog, Rhesus Monkey semanticscholar.org

This table is based on available preclinical data and is intended for comparative purposes. Direct head-to-head studies may yield different results.

Distinctive Mechanistic Insights of this compound

The therapeutic potential of GPR40 agonists is not solely defined by their potency but also by their specific mechanisms of action. Research on this compound has revealed several distinctive mechanistic features that differentiate it from other agonists.

A key finding is the ability of this compound to suppress glucagon (B607659) secretion. scienceopen.com In pancreatic islets under chronic glucolipotoxic conditions, this compound was shown to reduce glucagon secretion and content. researchgate.net This is a significant observation, as hyperglucagonemia is a known contributor to hyperglycemia in type 2 diabetes. The proposed mechanism for this effect is an indirect one, mediated by the enhanced insulin secretion stimulated by this compound, as insulin is a physiological inhibitor of glucagon secretion. researchgate.net This contrasts with some other GPR40 agonists where the effect on glucagon secretion is not as prominently reported or is considered a secondary outcome of improved glycemic control.

Furthermore, studies have highlighted the robust efficacy of this compound in preserving beta-cell function and delaying the onset and progression of diabetes in male ZDF rats. nih.gov Treatment with this compound led to a significant increase in the expression of PDX1, a key transcription factor for beta-cell function and development, and an increase in insulin content within the islets. nih.gov It also demonstrated an ability to improve glucose-mediated insulin secretion and insulin gene transcription in cultured rat islets under chronic glucolipotoxic stress. nih.gov

Another layer of distinction in the mechanism of GPR40 agonists lies in their differential engagement of downstream signaling pathways. GPR40 is known to couple to the Gαq protein, leading to an increase in intracellular calcium and subsequent insulin secretion. nih.gov However, some agonists, often referred to as "full agonists" or "AgoPAMs" (Agonist and Positive Allosteric Modulators), can also engage the Gαs pathway, leading to an increase in cAMP. frontiersin.org This dual signaling is associated with a more robust stimulation of incretin (B1656795) secretion (like GLP-1 and GIP) from enteroendocrine cells. frontiersin.orgnih.gov While the precise signaling profile of this compound in this context is not fully detailed in the provided search results, its potent and multifaceted effects on beta-cell health and function suggest a comprehensive engagement with the beneficial signaling cascades downstream of GPR40 activation.

Role of this compound Research in Advancing GPR40/FFAR1 as a Therapeutic Target

The journey of GPR40/FFAR1 from a novel receptor to a validated therapeutic target has been shaped by the preclinical and clinical data generated for a variety of agonists. The research surrounding this compound has played a significant role in this process by reinforcing the therapeutic potential of targeting GPR40/FFAR1 for the treatment of type 2 diabetes.

The high potency of this compound, with an EC50 in the sub-nanomolar range, demonstrated that it is possible to design highly effective small molecule agonists for this receptor. nih.gov This level of potency is a crucial factor in the feasibility of developing a clinically viable drug.

Moreover, the multifaceted preclinical efficacy of this compound has helped to solidify the understanding of the beneficial outcomes of GPR40 activation. The demonstration that a GPR40 agonist can not only enhance glucose-stimulated insulin secretion but also preserve beta-cell mass and function, and suppress glucagon secretion, provides a compelling rationale for the therapeutic targeting of this receptor. nih.govresearchgate.net These findings contribute to a more comprehensive picture of the potential benefits of GPR40 agonism beyond simple glycemic control, suggesting a potential for disease-modifying effects.

The development of GPR40 agonists has not been without challenges, with some candidates being discontinued (B1498344) in later stages of clinical trials. frontiersin.org However, the continued investigation of potent and effective agonists like this compound in the preclinical setting provides valuable insights that can inform the design of next-generation GPR40 modulators with improved therapeutic profiles. The detailed mechanistic studies on compounds such as this compound are crucial for understanding the nuances of GPR40 signaling and for developing strategies to maximize therapeutic benefit.

Future Directions for Academic Research on Cnx 011 67 and Gpr40/ffar1 Agonism

Elucidation of Remaining GPR40/FFAR1 Pharmacobiology Unknowns

While CNX-011-67 is established as a specific GPR40 agonist that enhances cytoplasmic calcium flux via the phospholipase C (PLC)-Ca2+ pathway, a more granular understanding of its complete pharmacobiology is warranted nih.govresearchgate.net. Future research should aim to elucidate the full spectrum of downstream effectors and their intricate interplay beyond the known PLC-Ca2+ cascade. Investigations into the precise molecular interactions that lead to the observed reduction in inflammatory signaling, oxidative stress, and endoplasmic reticulum (ER) stress are crucial nih.gove-enm.org. Furthermore, GPR40 is expressed in various tissues, including pancreatic beta-cells, hepatocytes, cardiomyocytes, and vascular endothelial cells nih.gove-enm.orgkoreascience.kr. Understanding the tissue-specific nuances of this compound's agonism and how it translates into distinct signaling cascades and physiological outcomes in these diverse cellular contexts remains an important area of inquiry. Research could also explore the regulatory mechanisms governing GPR40 expression and activity in both healthy and diseased states, and how this compound influences these regulatory processes. Long-term studies are also needed to assess potential receptor desensitization or tachyphylaxis, a common consideration for G protein-coupled receptor agonists.

Investigation of Long-Term Beta-Cell Remodeling and Preservation Mechanisms in Models

This compound has shown promising effects on beta-cell health and function in preclinical models. In male Zucker Diabetic Fatty (ZDF) rats, treatment with this compound for seven weeks significantly enhanced insulin (B600854) secretion, delayed the onset of fasting hyperglycemia, and reduced nonfasting glucose excursions, fasting free fatty acids, and triglyceride levels researchgate.netnih.gov. Notably, it led to a significant increase in pancreatic and duodenal homeobox 1 (PDX1) expression and insulin content, alongside a reduction in beta-cell apoptosis researchgate.netnih.gov. In cultured rat islets under chronic glucolipotoxic conditions, this compound improved glucose-mediated insulin secretion, insulin gene transcription, and islet insulin content researchgate.netnih.gov. Electron microscopy studies revealed improved beta-cell health, including restored mitochondrial and ER integrity, and an increased number of dense-core insulin granules researchgate.net. Furthermore, this compound was observed to restore ATP synthesis in islets from neonatally-streptozotocin-treated (n-STZ) rats and enhance mitochondrial calcium levels in NIT-1 insulinoma cells, suggesting improved glucose metabolism koreascience.krnih.gov.

Future research should delve deeper into the specific molecular pathways responsible for these long-term beta-cell remodeling and preservation effects. This includes:

Apoptosis inhibition pathways: Identifying all anti-apoptotic pathways activated by this compound beyond the observed reduction in inflammatory signaling.

Proliferation and regeneration: Investigating if this compound directly promotes beta-cell proliferation or differentiation from progenitor cells, contributing to functional beta-cell mass preservation.

ER stress resolution: Uncovering the precise mechanisms by which this compound alleviates ER stress and maintains ER homeostasis in beta-cells.

The following table summarizes key findings related to this compound's effects on beta-cell preservation and function in preclinical models:

Model TypeTreatment DurationKey Observed EffectsRelevant Citations
Male ZDF rats7 weeksEnhanced insulin secretion in response to oral glucose load; Delayed onset of fasting hyperglycemia; Reduced nonfasting glucose excursions; Reduced fasting free fatty acids and triglyceride levels; Increased PDX1 expression and insulin content; Reduced plasma fructosamine (B8680336) and HOMA-IR; Reduced beta-cell apoptosis; Improved glucose oxidation and increased islet ATP content; Reduced expression of stress markers (TXNIP and CHOP mRNA). researchgate.netnih.gov
Cultured rat islets (glucolipotoxic conditions)Not specifiedImproved glucose-mediated insulin secretion, insulin gene transcription, and islet insulin content. researchgate.netnih.gov
n-STZ ratsNot specifiedEnhanced glucose responsiveness and insulin secretion; Increased islet insulin content; Increased islet mRNA expression of GCK, PDX1, insulin, and PC; Restored ATP synthesis in islets. nih.govresearchgate.net
NIT-1 cellsNot specifiedEnhanced mitochondrial calcium level. nih.gov
Beta-cells from T2DM patients (ex vivo)AcuteEnhanced glucose-stimulated insulin secretion. researchgate.net

Exploration of Novel Signaling Intersections and Network Modulations

This compound's action extends beyond direct GPR40 activation, influencing multiple intracellular signaling pathways. It has been shown to reduce the activation of inflammatory signaling molecules such as JNK and NFκB, leading to a decrease in pro-inflammatory cytokine gene expression nih.gov. The compound also activates cell survival pathways and increases levels of ATP, Ca2+, and cyclic adenosine (B11128) monophosphate (cAMP) nih.gov. Given that other GPR40 agonists have been linked to the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK) e-enm.orgkoreascience.kr, future investigations should explore whether this compound similarly modulates AMPK or other critical energy-sensing pathways. Research should aim to map the broader cellular networks modulated by this compound, including its potential crosstalk with other metabolic pathways (e.g., lipid synthesis, glucose utilization pathways beyond insulin secretion). Understanding how this compound integrates into and modulates these complex signaling networks will provide a more holistic view of its therapeutic potential.

Advanced Preclinical Model Applications for Deeper Mechanistic Understanding

Current preclinical research on this compound has effectively utilized various models, including NIT1 insulinoma cells, rat islets, male ZDF rats, and n-STZ rats, as well as CHOK1 cells for specificity studies and H9c2 rat cardiomyocytes for investigating oxidative damage nih.govresearchgate.netnih.govresearchgate.netresearchgate.netkoreascience.krresearchgate.netnih.govresearchgate.net. To gain a deeper mechanistic understanding and better translate findings to human physiology, future research should leverage more advanced preclinical models. This could include:

Humanized mouse models: Developing and utilizing humanized mouse models with transplanted human pancreatic islets to better assess the compound's effects in a more physiologically relevant human context.

Organoid and 3D cell culture systems: Employing pancreatic islet organoids or other 3D cell culture systems that more closely mimic the complex architecture and cellular interactions of native tissues, allowing for detailed mechanistic studies in a controlled environment.

Larger animal models: Expanding studies to larger animal models, which can provide a better bridge to human physiology in terms of organ size, metabolic complexity, and drug pharmacokinetics.

Models of diabetes complications: Investigating the effects of this compound in models specifically designed to study diabetes complications, such as diabetic nephropathy, retinopathy, or cardiovascular complications, where GPR40 agonism might offer broader benefits.

Application of Omics Technologies (e.g., transcriptomics, proteomics) to this compound Action in Models

'Omics' technologies, including genomics, transcriptomics, proteomics, metabolomics, and lipidomics, offer powerful tools for large-scale analysis of biological molecules, providing comprehensive insights into cellular processes humanspecificresearch.orgmaastrichtuniversity.nl. While existing studies have already utilized transcriptomics to show reduced expression of stress markers (TXNIP and CHOP mRNA) and increased expression of genes like GCK, PDX1, insulin, and PC in response to this compound researchgate.netnih.govresearchgate.net, a more comprehensive 'omics' approach is warranted.

Future research should apply these technologies systematically to models treated with this compound:

Proteomics: To identify changes in protein expression, post-translational modifications, and protein-protein interactions, providing insights into the functional consequences of GPR40 activation.

Metabolomics: To profile metabolic shifts and identify novel metabolic pathways influenced by this compound, offering a snapshot of the cellular metabolic state.

Single-cell omics: Utilizing single-cell RNA sequencing (scRNA-seq) or single-cell proteomics to uncover cell-type specific responses within heterogeneous tissues like pancreatic islets, which could reveal subtle but significant effects on rare cell populations or specific beta-cell subtypes.

Such comprehensive 'omics' analyses will help construct a detailed molecular signature of this compound's action, identifying novel biomarkers and potential therapeutic targets.

Potential for Combination Research in Preclinical Settings

The complex pathophysiology of T2DM often necessitates multi-target therapeutic approaches. Future preclinical research should explore the potential for combination therapies involving this compound. Studies have suggested that combining G protein-coupled receptor (GPCR) agonists that activate different messenger pathways can stimulate insulin secretion more effectively than agonists targeting a single pathway researchgate.net. This provides a strong rationale for investigating this compound in combination with other established anti-diabetic agents, such as glucagon-like peptide-1 (GLP-1) receptor agonists, dipeptidyl peptidase-4 (DPP-4) inhibitors, or SGLT2 inhibitors. Research could focus on identifying synergistic effects that lead to improved glycemic control, enhanced beta-cell preservation, or mitigation of diabetes-related complications. Exploring combinations with novel compounds targeting complementary pathways could also lead to the discovery of more potent and comprehensive therapeutic strategies for T2DM.

Q & A

Advanced Question

  • In vivo models : Use escalating doses (e.g., 1–10 mg/kg) in ZDF rats to establish EC50 values (reported as 0.24 nmol/L) and assess off-target effects on lipid metabolism .
  • Human islets : Test glucose-clamp techniques to mimic physiological postprandial conditions and validate insulin secretion thresholds .
  • PK/PD modeling : Incorporate AUC metrics (e.g., insulin AUC 0–120 min) to correlate plasma exposure with efficacy .

What are the key considerations for evaluating this compound's impact on oxidative stress in pancreatic cells?

Advanced Question

  • Biomarker selection : Measure ROS levels, SOD activity, and mitochondrial membrane potential in GL-treated islets .
  • Temporal resolution : Conduct time-course experiments to distinguish acute antioxidant effects from long-term adaptive responses .
  • Comparative analysis : Benchmark against other GPR40 agonists to isolate compound-specific vs. class-wide effects .

How can researchers address the structural ambiguity of this compound in mechanistic studies?

Advanced Question
While this compound's exact structure remains undisclosed, researchers can:

  • Use pharmacological probes : Compare its binding affinity and signaling kinetics with structurally defined GPR40 agonists (e.g., TAK-875) .
  • Leverage SAR data : Infer critical moieties (e.g., β-cyano group) from patent literature to guide mutagenesis studies .
  • Validate target engagement : Employ GPR40 knockout models to confirm receptor-specific effects .

What statistical approaches are recommended for analyzing this compound's dual effects on insulin and glucagon?

Advanced Question

  • Multivariate analysis : Use mixed-effects models to account for correlated outcomes (e.g., insulin AUC and glucagon content) .
  • Subgroup stratification : Analyze α- and β-cell responses separately in co-culture systems .
  • Power calculations : Ensure adequate sample sizes (e.g., n ≥ 6 per group) to detect moderate effect sizes (e.g., 30% reduction in apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.